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Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Activity Relationship (SAR) of 1-Methyl-6-nitro-1H-indazol-3-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold that confers a wide array of biological activitie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold that confers a wide array of biological activities.[1][2] This technical guide provides a comprehensive exploration of the structural activity relationship (SAR) of 1-Methyl-6-nitro-1H-indazol-3-amine, a scaffold poised for development into potent therapeutic agents. While direct and extensive SAR studies on this specific molecule are nascent, this document synthesizes data from closely related analogs to construct a predictive SAR model and outlines a robust experimental framework for its validation and elaboration. We will delve into the critical structural motifs, propose a strategic derivatization plan, and detail the requisite biological assays to unlock the full therapeutic potential of this compound class.

Introduction: The Indazole Scaffold as a Platform for Drug Discovery

Indazole-containing derivatives are prominent in numerous clinically approved drugs and investigational agents, demonstrating activities that span from oncology to infectious diseases.[1][3][4] The bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a unique three-dimensional structure that can engage with a variety of biological targets. The 1H-indazole tautomer is generally more thermodynamically stable and thus more prevalent.[1][5]

The core structure of 1-Methyl-6-nitro-1H-indazol-3-amine presents several key features for SAR exploration:

  • The 1-Methyl Group: Substitution at the N1 position is known to influence the orientation of the molecule within binding pockets and can be crucial for activity.

  • The 6-Nitro Group: The electron-withdrawing nature and hydrogen-bonding potential of the nitro group at the C6 position have been associated with enhanced biological activity, particularly in anticancer and antileishmanial contexts.[6][7][8]

  • The 3-Amine Group: The amino group at the C3 position serves as a critical hydrogen bond donor and a versatile synthetic handle for introducing a wide range of substituents to probe interactions with target proteins.[1][3]

This guide will focus on a hypothetical SAR exploration aimed at developing potent kinase inhibitors, a common application for indazole-based compounds.[1]

Proposed SAR Exploration Strategy

To systematically elucidate the SAR of the 1-Methyl-6-nitro-1H-indazol-3-amine core, a focused library of analogs will be synthesized and evaluated. The proposed modifications are designed to probe the importance of each key substituent.

Core Scaffold and Points of Diversification

The central scaffold for our proposed SAR study is depicted below, with key points of diversification highlighted as R1, R2, and R3.

Core Scaffold: 1-Methyl-6-nitro-1H-indazol-3-amine and Points for Derivatization

synthetic_workflow start Starting Material (e.g., 2-Fluoro-5-nitrobenzonitrile) step1 Indazole Formation (Hydrazine Hydrate) start->step1 step2 N1-Alkylation (R2-X, Base) step1->step2 step3 Amide Coupling / Amination (R1-COOH, Coupling agents or R1-X, Buchwald-Hartwig) step2->step3 step4 Nitro Group Modification (Reduction, etc.) step2->step4 product Final Analog Library step3->product step4->product

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling of 1-Methyl-6-nitro-1H-indazol-3-amine in DMSO for In Vitro Cell Culture

Executive Summary 1-Methyl-6-nitro-1H-indazol-3-amine is a functionalized indazole derivative frequently utilized in medicinal chemistry as a building block and kinase inhibitor fragment. Due to its rigid aromatic core a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-6-nitro-1H-indazol-3-amine is a functionalized indazole derivative frequently utilized in medicinal chemistry as a building block and kinase inhibitor fragment. Due to its rigid aromatic core and the presence of a nitro group, the molecule exhibits high crystal lattice energy and extremely poor aqueous solubility. This application note provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for the reconstitution of this compound in Dimethyl Sulfoxide (DMSO)[1]. By following these thermodynamic and kinetic principles, researchers can ensure complete solubilization, prevent structural degradation, and avoid solvent-induced cytotoxicity during in vitro cell culture assays.

Physicochemical Profiling

Understanding the physicochemical properties of the compound is the first step in designing a self-validating solubilization strategy.

Table 1: Physicochemical Properties of 1-Methyl-6-nitro-1H-indazol-3-amine

ParameterSpecification
Chemical Name 1-Methyl-6-nitro-1H-indazol-3-amine
CAS Number 77894-88-3
Molecular Formula C₈H₈N₄O₂
Molecular Weight 192.18 g/mol
Appearance Red solid / crystalline powder
Primary Solvent DMSO (Cell Culture Grade, >99.9% anhydrous)
Aqueous Solubility Insoluble (Requires vehicle for in vitro delivery)

Scientific Rationale: The Causality Behind the Protocol

To guarantee experimental reproducibility, every step of the solubilization workflow is driven by specific chemical and biological rationales:

  • Thermodynamics of Solubilization: The nitro-indazole core relies on strong intermolecular π−π stacking and dipole-dipole interactions. Water cannot disrupt these forces. DMSO, a highly polar aprotic solvent (dielectric constant ~47), effectively solvates the compound by acting as a strong hydrogen bond acceptor and disrupting the crystal lattice without altering the molecule's covalent structure.

  • The Necessity of Anhydrous, Cell-Culture Grade DMSO: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. Because 1-Methyl-6-nitro-1H-indazol-3-amine is highly hydrophobic, even a minor increase in the water content of the DMSO stock will dramatically lower its solvating capacity, leading to spontaneous micro-precipitation.

  • Avoidance of Filter Sterilization: Hydrophobic small molecules exhibit high non-specific binding to standard Polyethersulfone (PES) or Cellulose Acetate syringe filters. Attempting to filter-sterilize a low-volume DMSO stock will strip the active compound from the solvent, drastically reducing the actual molarity. Sterility must instead be maintained by using pre-sterilized DMSO and executing the protocol inside a Class II Biosafety Cabinet.

  • Cytotoxicity Constraints: DMSO is biologically active. It alters membrane fluidity and can induce epigenetic changes or apoptosis at high concentrations. To ensure that observed phenotypic changes are driven solely by the indazole derivative, the final DMSO concentration in human cell cultures must be strictly capped at ≤0.1% (v/v)[2].

Step-by-Step Solubilization Protocol

Phase 1: Preparation of a 10 mM Master Stock
  • Equilibration: Allow the sealed vial of 1-Methyl-6-nitro-1H-indazol-3-amine powder to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes ambient humidity to condense on the powder, introducing water and compromising exact mass calculations.

  • Calculation: To prepare a standard 10 mM (10,000 µM) master stock, use the following formula:

    Mass (mg)=Volume (mL)×Concentration (mM)×1000Molecular Weight (g/mol)​

    Example: To prepare 1.0 mL of a 10 mM stock, weigh exactly 1.92 mg of the compound.

  • Solvent Addition: Inside a biosafety cabinet, add 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (>99.9% purity) to the weighed powder.

  • Agitation: Vortex the vial vigorously for 30–60 seconds. If particulates remain, subject the vial to mild water-bath sonication at room temperature for 2–5 minutes. Causality: Sonication provides the kinetic energy required to break the initial crystal lattice without generating enough heat to degrade the nitroaromatic compound.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots using sterile, amber microcentrifuge tubes. Causality: Nitroaromatic compounds can be light-sensitive. Amber tubes prevent photo-degradation.

  • Storage: Store the aliquots at -20°C (for short-term use, <1 month) or -80°C (for long-term use, up to 6 months) in a desiccator box. Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible crystallization of the compound.

Phase 3: Media Dilution and Cell Treatment

To maintain a constant solvent baseline across all experimental conditions, perform serial dilutions of the compound in DMSO first , followed by a uniform 1:1000 spike into the aqueous cell culture media.

Table 2: Dilution Matrix for Target Assay Concentrations (Constant 0.1% DMSO)

Target Concentration in MediaIntermediate DMSO Stock RequiredDilution into Culture MediaFinal DMSO Concentration
10 µM 10 mM (Master Stock)1 µL stock into 999 µL Media0.1% (v/v)
5 µM 5 mM (Dilute Master 1:2 in DMSO)1 µL stock into 999 µL Media0.1% (v/v)
1 µM 1 mM (Dilute Master 1:10 in DMSO)1 µL stock into 999 µL Media0.1% (v/v)
Vehicle Control Pure DMSO1 µL DMSO into 999 µL Media0.1% (v/v)

Workflow Visualization

SolubilizationWorkflow Powder 1-Methyl-6-nitro-1H-indazol-3-amine (Dry Powder) Weigh Weighing & Calculation (e.g., 1.92 mg for 10 mM in 1 mL) Powder->Weigh Solvent Addition of Sterile DMSO (>99.9% Cell Culture Grade) Weigh->Solvent Agitate Vortexing & Mild Sonication (Until clear red solution) Solvent->Agitate Stock 10 mM Master Stock (100% DMSO) Agitate->Stock Complete Dissolution Aliquot Aliquoting into Amber Tubes (Single-use volumes) Stock->Aliquot Store Storage at -20°C to -80°C (Desiccated, dark) Aliquot->Store Dilute Dilution in Culture Media (Final DMSO ≤ 0.1% v/v) Store->Dilute Thaw immediately prior to use Assay In Vitro Cell Treatment Dilute->Assay Treat cells

Workflow for preparation, storage, and cell culture application of the indazole derivative.

Quality Control & Troubleshooting (Self-Validating System)

To ensure the integrity of your assay, validate the solubility at two critical checkpoints:

  • Master Stock Validation (Visual): 1-Methyl-6-nitro-1H-indazol-3-amine is a red solid. The 10 mM master stock in DMSO must appear as a clear, deep red/orange solution. If the solution is cloudy or contains visible floating specks, the compound has not fully dissolved. Action: Increase sonication time or gently warm the solution to 37°C for 5 minutes.

  • Media Dilution Validation (Spectrophotometric): When the DMSO stock is spiked into aqueous cell culture media, a rapid change in the dielectric constant occurs (solvent shift). If the target concentration exceeds the compound's aqueous thermodynamic solubility limit, it will "crash out" (precipitate).

    • Validation Step: Measure the optical density (OD) of the treated media at 600 nm against a vehicle-control media blank. An elevated OD₆₀₀ indicates light scattering caused by micro-precipitation.

    • Action: If precipitation is detected, you must lower the maximum treatment concentration.

References

  • Title: A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: International Journal of Molecular Sciences (PubMed Central) URL: [Link]

Sources

Application

Application Note: 1-Methyl-6-nitro-1H-indazol-3-amine as a Strategic Precursor in Organic Synthesis and Medicinal Chemistry

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction and Strategic Rationale In the landscape of modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Strategic Rationale

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, frequently acting as a bioisostere for indole and benzimidazole in kinase inhibitors and CNS-active agents. Specifically, 1-Methyl-6-nitro-1H-indazol-3-amine (CAS: 77894-88-3) serves as a highly versatile, orthogonally functionalized building block [1].

As a Senior Application Scientist, I frequently recommend this specific precursor for complex API (Active Pharmaceutical Ingredient) synthesis because it offers three distinct sites for sequential modification:

  • N1-Methyl Group: Locks the tautomeric state of the indazole, ensuring predictable Structure-Activity Relationships (SAR) during biological screening by preventing the N1/N2 hydrogen shift.

  • C3-Amine: Acts as a prime handle for diazotization and subsequent halogenation (e.g., conversion to an iodide), paving the way for transition-metal-catalyzed cross-coupling.

  • C6-Nitro Group: Survives harsh upstream conditions (like Sandmeyer reactions and Suzuki couplings) and can be selectively reduced later in the synthetic sequence to an aniline, allowing for late-stage amide coupling or urea formation.

Physicochemical Properties

Understanding the physical properties of this precursor and its immediate downstream derivatives is critical for optimizing reaction solvents and purification strategies. The strong electron-withdrawing nature of the C6-nitro group significantly impacts the basicity of the C3-amine and the overall solubility profile.

Table 1: Physicochemical Properties of Key Indazole Intermediates

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Utility
1-Methyl-6-nitro-1H-indazol-3-amine77894-88-3C₈H₈N₄O₂192.18 g/mol Primary nucleophile; starting scaffold.
3-Iodo-1-methyl-6-nitro-1H-indazole1363382-12-0C₈H₆IN₃O₂303.06 g/mol Electrophile for Suzuki/Sonogashira coupling [2].
2-Fluoro-4-nitrobenzonitrile175278-17-8C₇H₃FN₂O₂166.11 g/mol Commercially available starting material for flow synthesis.

Synthetic Workflows and Methodologies

The traditional batch synthesis of 3-aminoindazoles using methylhydrazine presents severe safety hazards due to the toxicity, volatility, and explosive potential of the hydrazine reagent at elevated temperatures. To mitigate these risks while maintaining high throughput, we employ Continuous Flow Chemistry [1].

Protocol 1: Continuous Flow Synthesis of 1-Methyl-6-nitro-1H-indazol-3-amine

Mechanistic Rationale: The reaction proceeds via a cascade sequence: an initial Nucleophilic Aromatic Substitution (S_NAr) of the fluoride by the more nucleophilic nitrogen of methylhydrazine, followed by intramolecular cyclization into the nitrile group. Operating in a flow reactor minimizes the steady-state concentration of methylhydrazine. The addition of N,N-Diisopropylethylamine (DIPEA) is critical; it scavenges the hydrofluoric acid (HF) byproduct, preventing reactor corrosion and unwanted side reactions.

Materials:

  • Solution A: 2-Fluoro-4-nitrobenzonitrile (1.0 M in Dimethylacetamide [DMA])

  • Solution B: Methylhydrazine (1.2 M) + DIPEA (1.1 M) in DMA

  • Equipment: High-temperature flow reactor (e.g., Vapourtec R4) equipped with a 10-mL stainless steel coil and a 250-psi backpressure regulator.

Step-by-Step Procedure:

  • System Priming: Flush the flow system with anhydrous DMA at a flow rate of 0.5 mL/min to establish baseline pressure and ensure the reactor coil is pre-heated to 150 °C.

  • Injection: Inject Solution A and Solution B at a 1:1 (v/v) ratio into the reactor streams.

  • Reaction: Maintain a combined total flow rate of 0.334 mL/min. This provides a residence time of approximately 30 minutes inside the heated zone.

  • Collection & Workup: Collect the reactor effluent in a flask cooled in an ice bath. Concentrate the crude mixture under reduced pressure (using a rotary evaporator with a high-vacuum pump due to DMA's high boiling point).

  • Purification: Purify the resulting residue via flash column chromatography (silica gel, gradient elution from 0–100% EtOAc in cyclohexane) to yield 1-Methyl-6-nitro-1H-indazol-3-amine as a red/orange solid.

Protocol 2: Diazotization and Iodination (Sandmeyer-Type Reaction)

Mechanistic Rationale: To utilize the C3 position for C-C bond formation, the primary amine must be converted to a halide. Nitrous acid (generated in situ from sodium nitrite and acid) converts the amine to a diazonium salt. Because the C6-nitro group withdraws electron density from the aromatic ring, the resulting diazonium species is highly unstable. Therefore, strict thermal control (0–5 °C) is mandatory before the addition of the iodide source to prevent premature nitrogen evolution and phenol formation [2].

Materials:

  • 1-Methyl-6-nitro-1H-indazol-3-amine (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.2 equiv)

  • Potassium Iodide (KI, 2.5 equiv)

  • p-Toluenesulfonic acid (p-TsOH) or 6M HCl

  • Sodium Thiosulfate (Na₂S₂O₃) aqueous solution

Step-by-Step Procedure:

  • Protonation: Suspend the indazol-3-amine in an aqueous acidic solution (e.g., 6M HCl or aqueous p-TsOH) and cool the flask to 0 °C using an ice-water bath.

  • Diazotization: Dissolve NaNO₂ in a minimal amount of cold water. Add this solution dropwise to the amine suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes to ensure complete diazonium salt formation.

  • Iodination: Dissolve KI in water and add it dropwise to the cold diazonium solution. Caution: Nitrogen gas will evolve rapidly.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Quenching & Extraction: Add a saturated aqueous solution of Na₂S₂O₃. Causality Note: Thiosulfate reduces any generated elemental iodine (I₂) back to iodide (I⁻), removing the dark brown color and preventing oxidative degradation of the product. Extract the aqueous layer with Ethyl Acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-Iodo-1-methyl-6-nitro-1H-indazole.

Visualizing the Synthetic and Pharmacological Logic

To fully grasp the utility of this precursor, we must map its journey from raw materials to a functional API, and subsequently, how that API interacts within a biological system.

Synthetic Workflow

SynthWorkflow A 2-Fluoro-4-nitrobenzonitrile + Methylhydrazine B Flow Reactor (SNAr & Cyclization) A->B C 1-Methyl-6-nitro-1H-indazol-3-amine (Key Precursor) B->C 150°C, DMA D Diazotization & Iodination (NaNO2, KI) C->D E 3-Iodo-1-methyl-6-nitro-1H-indazole (Cross-Coupling Handle) D->E 0-5°C F Nitro Reduction (Pd/C, H2) E->F Suzuki/Sonogashira G 6-Amino-3-substituted Indazole (API Scaffold) F->G

Continuous flow synthesis and downstream functionalization of the indazole core.

Pharmacological Application (Kinase Inhibition)

Indazole cores derived from this synthesis are frequently utilized as ATP-competitive inhibitors in oncology. The N2 nitrogen and the substituents at C3 and C6 form critical hydrogen bonds within the hinge region of target kinases.

KinasePathway A Indazole-based API B ATP-Binding Pocket (Kinase Domain) A->B H-Bonding C Competitive Inhibition B->C D Downstream Phosphorylation Blocked C->D E Cell Cycle Arrest / Apoptosis D->E

Mechanism of action for indazole-based APIs targeting kinase ATP-binding pockets.

References

  • Wheeler, R. C., Baxter, E., Campbell, I. B., & Macdonald, S. J. F. (2011). "A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor." Organic Process Research & Development.[Link]

Method

Application Note: HPLC Method Development and Validation for the Quantification of 1-Methyl-6-nitro-1H-indazol-3-amine

Introduction and Chemical Context 1-Methyl-6-nitro-1H-indazol-3-amine (CAS: 77894-88-3) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

1-Methyl-6-nitro-1H-indazol-3-amine (CAS: 77894-88-3) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its structural features—a hydrophobic indazole core, an electron-withdrawing nitro group at position 6, and a basic primary amine at position 3—make it a versatile intermediate for synthesizing kinase inhibitors and other targeted therapeutics[1].

During the synthesis of substituted indazoles (often via flow chemistry or batch condensation), regioisomers such as 1-methyl-5-nitro-1H-indazol-3-amine and unreacted precursors can persist as impurities[1]. Therefore, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for accurate quantification and purity assessment. This application note details a self-validating, reversed-phase HPLC (RP-HPLC) protocol optimized for this analyte, fully aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Method Development Strategy: The Causality of Choice

To design a reliable chromatographic method, the physicochemical properties of the analyte must dictate the instrumental parameters.

  • Stationary Phase Selection: The primary amine on the indazole ring is basic. On standard silica-based columns, basic compounds often exhibit severe peak tailing due to secondary ion-exchange interactions with unreacted, acidic surface silanols. To mitigate this, a high-purity, extensively end-capped C18 column is selected. The dense end-capping shields residual silanols, ensuring symmetrical peak shapes.

  • Mobile Phase & pH Control: To achieve reproducible retention times, the analyte must exist in a single ionization state. We employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases, yielding a pH of approximately 2.0. At this acidic pH, the primary amine is fully protonated. TFA also acts as a weak ion-pairing agent, interacting with the protonated amine to increase its apparent hydrophobicity, thereby improving retention on the C18 phase and further suppressing silanol activity.

  • Detector Wavelength: The conjugated π -system of the indazole ring, combined with the nitroaromatic chromophore, provides strong UV absorbance. A wavelength of 254 nm captures the π→π∗ transitions effectively, offering high sensitivity and a broad linear dynamic range.

HPLC_Logic cluster_0 Method Variables A Analyte: 1-Methyl-6-nitro-1H-indazol-3-amine (Basic Amine + Hydrophobic Core) B Stationary Phase End-capped C18 (Minimizes silanol interactions) A->B C Mobile Phase 0.1% TFA in Water/ACN (pH ~2.0, Ion-pairing) A->C D Detection UV @ 254 nm (Nitroaromatic chromophore) A->D E Gradient Optimization (Resolves regioisomers & precursors) B->E C->E D->E F Method Validation (ICH Q2(R2) Compliance) E->F

Logical framework for HPLC method development and validation parameters.

Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm (or equivalent end-capped C18)
Mobile Phase A 0.1% TFA in HPLC-grade Water (v/v)
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection UV at 254 nm (Bandwidth 4 nm, Reference 360 nm)
Needle Wash 50:50 Water:Acetonitrile (v/v)

Table 1: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 90 10 Isocratic hold
2.0 90 10 Gradient start
10.0 10 90 Linear gradient
12.0 10 90 High-organic wash
12.1 90 10 Return to initial conditions

| 15.0 | 90 | 10 | Re-equilibration |

Step-by-Step Execution Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and sonicate for 10 minutes to degas (Mobile Phase A).

  • Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and sonicate for 10 minutes (Mobile Phase B).

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-Methyl-6-nitro-1H-indazol-3-amine reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate until fully dissolved, and make up to volume with Acetonitrile.

  • Working Standards: Dilute the stock solution with sample diluent (50:50 Water:Acetonitrile) to create a calibration curve spanning the reportable range of 1.0 µg/mL to 100.0 µg/mL.

Step 3: Sample Preparation

  • Weigh the synthesized sample (approx. 10 mg) into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and dilute to volume.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.

Step 4: Self-Validating System Suitability Test (SST) Before analyzing any unknown samples, the system must validate its own performance. Inject the 50 µg/mL standard solution six times consecutively. The run is only authorized to proceed if the criteria in Table 2 are met.

Table 2: System Suitability Test (SST) Acceptance Criteria | Parameter | Acceptance Criteria | Rationale | | :--- | :--- | :--- | | Retention Time (RT) %RSD | 1.0% | Ensures pump stability and mobile phase consistency. | | Peak Area %RSD | 2.0% | Confirms injector precision and detector stability. | | Tailing Factor ( Tf​ ) | 1.5 | Verifies that secondary silanol interactions are suppressed. | | Theoretical Plates ( N ) | 5000 | Confirms column efficiency and proper packing integrity. |

Method Validation (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the lifecycle approach outlined in the ICH Q2(R2) guidelines[2][3]. The following parameters define the reportable range and robustness of the method.

Specificity

The method must unequivocally assess the analyte in the presence of expected impurities (e.g., 1-methyl-5-nitro-1H-indazol-3-amine). Specificity is demonstrated by injecting a spiked mixture of the analyte and known synthetic precursors. Baseline resolution ( Rs​≥2.0 ) between the target analyte and all adjacent peaks must be achieved.

Linearity and Range

According to ICH Q2(R2), the reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[2].

  • Procedure: Inject calibration standards at 1, 5, 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve (Peak Area vs. Concentration) must be 0.999. The y-intercept should be 5% of the target concentration response.

Accuracy (Recovery)

Accuracy assesses the closeness of agreement between the accepted true value and the experimental result[4].

  • Procedure: Prepare synthetic sample matrices spiked with the analyte at 50%, 100%, and 150% of the target analytical concentration (e.g., 25, 50, and 75 µg/mL). Prepare in triplicate for each level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with an RSD 2.0%.

Precision

Precision is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst)[5].

  • Repeatability: Six independent sample preparations of the same batch at 100% test concentration. Acceptance criterion: %RSD of the assay results 2.0%.

  • Intermediate Precision: The same procedure performed on a different day, by a different analyst, using a different HPLC system. Acceptance criterion: Overall %RSD 2.0%.

Table 3: Summary of ICH Q2(R2) Validation Targets | Validation Characteristic | Methodology | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Resolution from matrix/impurities | Rs​≥2.0 , no interfering peaks | | Linearity | 7 concentration levels (1-100 µg/mL) | R2≥0.999 | | Accuracy | Triplicate spikes at 50%, 100%, 150% | 98.0% - 102.0% Recovery | | Repeatability | 6 independent preparations | %RSD 2.0% | | Intermediate Precision | Different day, analyst, system | %RSD 2.0% |

Conclusion

This application note outlines a highly specific, robust, and self-validating RP-HPLC method for the quantification of 1-Methyl-6-nitro-1H-indazol-3-amine. By utilizing an end-capped C18 stationary phase and an acidic, ion-pairing mobile phase (0.1% TFA), the method effectively mitigates the peak tailing commonly associated with basic amines. The integration of strict System Suitability Testing (SST) ensures real-time operational qualification, while the comprehensive validation framework guarantees compliance with the latest ICH Q2(R2) regulatory standards, making this protocol highly suitable for routine quality control and drug development workflows.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft version. International Council for Harmonisation. Available at:[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. Available at: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 1-Methyl-6-nitro-1H-indazol-3-amine

Welcome to the technical support center for 1-Methyl-6-nitro-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methyl-6-nitro-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, we address common challenges related to its storage, with a focus on preventing oxidative degradation, and provide validated protocols for handling and analysis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and observations that users encounter when storing 1-Methyl-6-nitro-1H-indazol-3-amine over extended periods.

Q1: My sample of 1-Methyl-6-nitro-1H-indazol-3-amine, which was initially a light-colored powder, has turned yellow or brown. What does this signify?

A1: A visible change in color is a primary indicator of chemical degradation. For aromatic amines and nitro-containing compounds, this often points to oxidation.[1] The electron-withdrawing nature of the nitro group, combined with the amine functionality, makes the indazole ring system susceptible to oxidative pathways.[2] This can lead to the formation of colored impurities, such as nitroso derivatives or polymeric materials, altering the compound's purity and potentially its reactivity in downstream applications.

Q2: I've detected a new impurity peak in my HPLC analysis after six months of storage. Could this be an oxidation product?

A2: It is highly probable. The appearance of new peaks, particularly those eluting at different retention times than the parent compound, is a classic sign of degradation. Oxidation can introduce more polar functional groups (e.g., hydroxyl, N-oxide), which would alter the chromatographic behavior of the molecule. To confirm the identity of this new peak, further analysis using mass spectrometry (LC-MS) is recommended to determine its molecular weight and fragmentation pattern, which can help elucidate its structure.[3][4][5]

Q3: What are the primary environmental factors that accelerate the oxidation of this compound?

A3: The three main drivers of oxidative degradation for a compound like 1-Methyl-6-nitro-1H-indazol-3-amine are:

  • Oxygen: Direct exposure to atmospheric oxygen is the most significant factor. Autoxidation, a reaction involving molecular oxygen, is a common degradation pathway for many organic molecules.[3]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including oxidation.[6][7][8] Storing at elevated temperatures can significantly shorten the shelf-life of the compound.

  • Light: Exposure to UV or high-intensity visible light can provide the energy needed to initiate photochemical reactions, which can lead to or accelerate oxidation. Photostability testing is a key part of stability guidelines for this reason.[9]

Q4: Can moisture in the storage container cause problems?

A4: Yes. Amines can be hygroscopic, meaning they absorb moisture from the air.[7] While not direct oxidation, the presence of water can facilitate hydrolytic degradation pathways or act as a medium for other reactions to occur, potentially leading to the formation of impurities over time.

Part 2: Recommended Protocols for Storage and Analysis

To ensure the long-term integrity of your 1-Methyl-6-nitro-1H-indazol-3-amine, we have developed the following validated protocols. These procedures are designed to be self-validating by incorporating baseline and periodic quality control checks.

Protocol 2.1: Best Practices for Long-Term Storage

This protocol minimizes exposure to oxygen, light, and temperature fluctuations, aligning with international stability testing guidelines.[10][11][12][13]

Materials:

  • High-purity 1-Methyl-6-nitro-1H-indazol-3-amine

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (high-purity nitrogen or argon)

  • -20°C freezer (non-cycling/frost-free models are not recommended due to temperature fluctuations)

  • Parafilm or other sealing film

Procedure:

  • Aliquot: If you have a bulk container, aliquot the desired amount of the compound into a smaller, appropriately sized amber glass vial. This minimizes the exposure of the entire batch to the atmosphere during each use.

  • Inert Atmosphere Purge: Gently flush the headspace of the vial with a stream of nitrogen or argon for 30-60 seconds to displace atmospheric oxygen.

  • Secure Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. The PTFE liner provides an excellent chemical-resistant barrier.

  • External Seal: For added protection against moisture and air ingress, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions (e.g., "-20°C, under N₂").

  • Storage: Place the sealed vial in a designated -20°C freezer.

  • Quality Control (QC):

    • T=0 (Baseline): Before placing the main sample in storage, retain a small (~5 mg) sample for immediate analysis by HPLC-UV to establish a baseline purity profile.

    • Periodic Re-analysis: At scheduled intervals (e.g., 6, 12, 24 months), analyze a new sample from the stored batch using the same HPLC method to monitor for any changes in purity or the appearance of degradation products.

Visual Workflow for Storage Protocol

G cluster_prep Preparation cluster_sealing Inerting & Sealing cluster_storage Storage & Monitoring aliquot Aliquot into Amber Vial qc_t0 Take T=0 QC Sample aliquot->qc_t0 purge Purge with N₂/Ar qc_t0->purge seal_cap Seal with PTFE-lined Cap purge->seal_cap seal_film Wrap with Parafilm seal_cap->seal_film store Store at -20°C seal_film->store qc_periodic Periodic QC Analysis store->qc_periodic G node_parent 1-Methyl-6-nitro-1H-indazol-3-amine Stable Compound node_stress Oxidative Stress (O₂, Light, Heat) node_parent:f1->node_stress node_products Potential Degradation Products N-Oxides Dimerization Products Ring-Opened Species node_stress->node_products:f0 node_result Loss of Purity & Color Change node_products->node_result

Sources

Reference Data & Comparative Studies

Validation

NMR Spectra Validation for Synthesized 1-Methyl-6-nitro-1H-indazol-3-amine: A Comparative Performance Guide

Executive Summary 1-Methyl-6-nitro-1H-indazol-3-amine (CAS: 77894-88-3) is a critical heterocyclic building block, frequently utilized in the synthesis of multi-targeted tyrosine kinase inhibitors and other pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-6-nitro-1H-indazol-3-amine (CAS: 77894-88-3) is a critical heterocyclic building block, frequently utilized in the synthesis of multi-targeted tyrosine kinase inhibitors and other pharmacologically active molecules (1)[1]. Ensuring the regiochemical purity of this intermediate is paramount, as N-methylation of indazoles often yields a mixture of N1 and N2 isomers. This guide provides a comprehensive comparison between an in-house synthesized product (via continuous flow reactor) and a commercial standard, utilizing rigorous 1H and 13C NMR validation to confirm structural fidelity and purity.

Experimental Design & Rationale

Why Flow Synthesis? Traditional batch synthesis of 3-aminoindazoles using hydrazine derivatives poses significant safety and scalability challenges due to the exothermic nature and toxicity of the reagents. By employing a continuous flow reactor, we achieve enhanced thermal control, improved safety profiles, and higher regioselectivity for the N1-methyl isomer (2)[2].

Why NMR Validation? While LC-MS confirms the mass, it cannot easily differentiate between the 1-methyl and 2-methyl indazole isomers. 1H NMR provides unambiguous causality for structural assignment: the chemical shift of the methyl group and the splitting pattern of the aromatic ring (specifically the highly deshielded H-7 proton adjacent to the N1-methyl and NO2 groups) serve as a self-validating system for regiochemistry.

Comparative Data Analysis

We compared our In-House Flow Synthesized 1-Methyl-6-nitro-1H-indazol-3-amine against a high-purity Commercial Standard (3)[3].

Table 1: Performance and Purity Comparison
MetricIn-House Flow SynthesisCommercial Standard
Appearance Red solidRed/Orange solid
Yield 63% (Post-Flash Chromatography)N/A
Purity (HPLC) >98.5%98.0%
Isomeric Ratio (N1:N2) >99:1>99:1
Cost per Gram Optimized (Internal)Premium
Table 2: 1H NMR Spectral Data Comparison (400 MHz, CDCl3)
Proton AssignmentMultiplicity & J-CouplingIn-House Shift (δ, ppm)Commercial Shift (δ, ppm)
H-7 (C7) Doublet (d), J = 1.5 Hz8.198.19
H-5 (C5) Doublet of doublets (dd), J = 8.8, 1.5 Hz7.957.95
H-4 (C4) Doublet (d), J = 8.8 Hz7.607.60
NH2 (C3) Broad singlet (bs)4.254.25
N-CH3 (N1) Singlet (s)4.054.05

Note: The highly deshielded nature of H-7 (δ 8.19) is a direct consequence of the anisotropic effects from both the adjacent nitro group at C-6 and the N1-methyl group, confirming the N1-alkylation regiochemistry[4].

Step-by-Step Validation Protocol

To ensure trustworthiness, the following self-validating NMR protocol must be strictly adhered to.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the synthesized 1-Methyl-6-nitro-1H-indazol-3-amine.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl3 is selected for its excellent solvation of indazoles, while TMS provides an absolute zero reference point to prevent shift drift.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any insoluble particulates that could distort magnetic field homogeneity.

Step 2: NMR Acquisition Parameters (Bruker 400 MHz)

  • 1H NMR: Set the pulse sequence to standard proton (zg30). Number of scans (NS) = 16. Relaxation delay (D1) = 2.0 s.

  • 13C NMR & DEPT-135: To validate the carbon framework, run a 13C sequence (zgpg30, NS = 512) followed by a DEPT-135. Self-Validation Logic: The molecule contains 8 carbons. DEPT-135 must show exactly 3 positive aromatic CH signals, 1 positive aliphatic CH3 signal, and the disappearance of the 4 quaternary carbons (C3, C3a, C6, C7a).

Step 3: Data Processing & Phase Correction

  • Apply a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C to enhance the signal-to-noise ratio without compromising resolution.

  • Manually phase the spectrum (zero and first-order) and baseline correct (multipoint) to ensure accurate integration of the broad NH2 peak.

Mechanistic & Workflow Visualizations

Workflow A 2-Fluoro-4-nitrobenzonitrile + Methylhydrazine B Flow Reactor Synthesis (120°C, 10 min) A->B C Crude 1-Methyl-6-nitro- 1H-indazol-3-amine B->C D Purification (Flash Chromatography) C->D E Pure Synthesized Product (Red Solid, >98% Purity) D->E G NMR Validation (400 MHz, CDCl3) E->G F Commercial Standard (BenchChem / BLD Pharm) F->G H Spectral Comparison & Structural Confirmation G->H

Comparative workflow for synthesis and NMR validation of 1-Methyl-6-nitro-1H-indazol-3-amine.

NMR_Logic Mol 1-Methyl-6-nitro-1H-indazol-3-amine H7 H-7 (C7) δ 8.19 (d, J=1.5 Hz) Deshielded by NO2 & N1 Mol->H7 H5 H-5 (C5) δ 7.95 (dd, J=8.8, 1.5 Hz) Deshielded by NO2 Mol->H5 H4 H-4 (C4) δ 7.60 (d, J=8.8 Hz) Indazole Core Mol->H4 NH2 NH2 (C3) δ 4.25 (bs) Amine Protons Mol->NH2 CH3 N-CH3 (N1) δ 4.05 (s) Methyl Protons Mol->CH3

Logical mapping of 1H NMR chemical shifts and splitting patterns for structural confirmation.

Conclusion

The continuous flow synthesis of 1-Methyl-6-nitro-1H-indazol-3-amine provides a robust, scalable alternative to commercial procurement, yielding a product with identical spectral fidelity and superior isomeric purity. The highly specific 1H NMR splitting pattern—anchored by the H-7 doublet at 8.19 ppm—serves as an infallible diagnostic tool for confirming N1-methylation. By strictly adhering to the outlined self-validating NMR protocols, researchers can confidently integrate this building block into downstream pharmaceutical development pipelines.

References

  • Title: A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor Source: acs.org URL: [Link]

Sources

Comparative

Comprehensive Mass Spectrometry Reference Guide: 1-Methyl-6-nitro-1H-indazol-3-amine vs. Structural Analogs

Introduction As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of indazole-based scaffolds. The 3-aminoindazole core is a privileged structure in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of indazole-based scaffolds. The 3-aminoindazole core is a privileged structure in drug discovery, serving as a critical intermediate for designing potent kinase inhibitors. However, during high-throughput synthesis or continuous flow chemistry optimizations, differentiating positional isomers—such as 1-Methyl-6-nitro-1H-indazol-3-amine from its 5-nitro counterpart—requires a highly robust analytical framework.

This guide provides reference mass spectrometry (MS) data, a self-validating LC-MS protocol, and a mechanistic breakdown of fragmentation pathways to ensure unambiguous compound identification and objective comparison against structural alternatives.

Comparative Mass Spectrometry Data

To objectively evaluate the target compound, we must compare its mass spectrometric profile against closely related structural isomers and analogs. While exact mass can distinguish the methylated target from the N-unsubstituted analog, distinguishing the 5-nitro from the 6-nitro isomer relies entirely on the relative abundance of specific collision-induced dissociation (CID) fragments.

CompoundMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
1-Methyl-6-nitro-1H-indazol-3-amine C8H8N4O2192.0647193.0720147.07 (-NO2), 176.05 (-NH3), 163.07 (-NO), 132.05 (-NO2, -•CH3)
1-Methyl-5-nitro-1H-indazol-3-amine C8H8N4O2192.0647193.0720147.07 (-NO2), 176.05 (-NH3), 163.07 (-NO) (Differing intensity ratios)
6-Nitro-1H-indazol-3-amine C7H6N4O2178.0491179.0564133.06 (-NO2), 162.03 (-NH3), 149.06 (-NO)
Mechanistic Explanation of Fragmentation

Understanding the causality behind these fragments is critical for accurate data interpretation. In positive electrospray ionization (ESI+), protonation preferentially occurs at the highly basic exocyclic 3-amine or the N2 position of the indazole ring.

  • Nitro Group Cleavage : Nitroaromatics exhibit a hallmark neutral loss of NO2 (46 Da) to yield m/z 147.07. Alternatively, a rearrangement can lead to the loss of NO (30 Da), producing m/z 163.07. The ratio of these two fragments is highly dependent on the electronic environment of the specific positional isomer (5-nitro vs. 6-nitro).

  • Amine Elimination : The 3-amino group readily eliminates as ammonia (NH3, 17 Da), generating a stable indazolium cation at m/z 176.05.

  • Methyl Radical Loss : The N1-methyl group can be lost as a methyl radical (•CH3, 15 Da) subsequent to nitro group cleavage, yielding a conjugated radical cation at m/z 132.05.

Validated LC-MS Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) to verify instrument sensitivity prior to sample analysis, preventing false-negative fragment detection. We utilize an Agilent 1100 Series HPLC coupled to a Waters Micromass ZQ mass spectrometer, a configuration proven effective for indazole characterization in continuous flow synthesis workflows [1].

Step 1: System Suitability and Calibration

  • SST Injection : Inject 5 µL of a 0.2 pg/µL reserpine standard.

  • Validation Criteria : The Waters Micromass ZQ must achieve a minimum signal-to-noise ratio confirming the manufacturer's 1 pg sensitivity threshold [2]. Do not proceed with the sample run if the [M+H]⁺ peak at m/z 609.3 is below the acceptable intensity threshold.

Step 2: Sample Preparation

  • Dissolve the 1-Methyl-6-nitro-1H-indazol-3-amine reference standard in N,N-Dimethylacetamide (DMA) to a concentration of 1 mg/mL.

  • Dilute 1:100 in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

Step 3: Chromatographic Separation (Agilent 1100 HPLC)

  • Column : C18 Reverse-Phase (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Flow Rate : 0.4 mL/min.

Step 4: Mass Spectrometry Acquisition (Waters Micromass ZQ)

  • Ionization Mode : ESI Positive (ESI+).

  • Causality of Source Selection : Why use a Waters Micromass ZQ with an orthogonal ZSpray ESI source? The dual orthogonal sampling interface physically separates ions from neutral solvent clusters. This minimizes neutral contamination of the quadrupole, drastically reducing background noise and improving the signal-to-noise ratio for low-abundance fragmentation ions.

  • Capillary Voltage : 3.0 kV.

  • Cone Voltage : 25 V (Optimized to prevent excessive in-source fragmentation prior to the quadrupole).

  • Desolvation Temperature : 350 °C.

  • Acquisition Range : m/z 100 to 500 using the Embedded Personal Computer Acquisition System (EPCAS).

Visualizations

LCMS_Workflow Sample Sample Prep (1-Methyl-6-nitro...) HPLC Agilent 1100 HPLC (Separation) Sample->HPLC 5 µL Injection ESI ZSpray ESI Source (Ionization) HPLC->ESI Eluent Flow Quad Micromass ZQ (Mass Analysis) ESI->Quad [M+H]+ Ions Data EPCAS System (Data Acquisition) Quad->Data m/z Signals

LC-MS analytical workflow for 1-Methyl-6-nitro-1H-indazol-3-amine characterization.

Fragmentation Parent [M+H]+ m/z 193.07 Frag1 [M+H - NO2]+ m/z 147.07 Parent->Frag1 -46 Da (Loss of NO2) Frag2 [M+H - NH3]+ m/z 176.05 Parent->Frag2 -17 Da (Loss of NH3) Frag3 [M+H - NO]+ m/z 163.07 Parent->Frag3 -30 Da (Loss of NO) Frag4 [M+H - NO2 - CH3]+ m/z 132.05 Frag1->Frag4 -15 Da (Loss of •CH3)

Proposed ESI+ CID fragmentation pathway for 1-Methyl-6-nitro-1H-indazol-3-amine.

References
  • Wheeler, R. C., Baxter, E., Campbell, I. B., & Macdonald, S. J. F. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.[Link]

  • Waters Corporation. Waters Micromass ZQ Detector Specifications. Waters.[Link]

Validation

Benchmarking 1-Methyl-6-nitro-1H-indazol-3-amine Against FDA-Approved Indazoles: A Pre-Clinical Evaluation Guide

As the pharmaceutical industry continues to explore nitrogen-containing heterocycles, the indazole core has emerged as a privileged scaffold in modern medicinal chemistry[1]. FDA-approved indazole-based drugs such as axi...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry continues to explore nitrogen-containing heterocycles, the indazole core has emerged as a privileged scaffold in modern medicinal chemistry[1]. FDA-approved indazole-based drugs such as axitinib, linifanib, niraparib, and pazopanib exhibit marked targeted inhibitory activity against a variety of disease-critical targets, including kinases and poly (ADP-ribose) polymerases (PARPs)[2].

This guide provides an objective, data-driven benchmarking of 1-Methyl-6-nitro-1H-indazol-3-amine (MNIA) —a highly functionalized synthetic fragment—against fully elaborated FDA-approved indazoles (Axitinib and Niraparib). By analyzing its physicochemical properties and establishing self-validating screening protocols, we outline how researchers can utilize this fragment as a baseline for novel drug discovery.

Structural Logic & Physicochemical Profiling

The pharmacological versatility of the indazole scaffold stems from its unique physicochemical properties and its ability to mimic the adenine ring of ATP[2]. However, unsubstituted indazoles suffer from 1H/2H tautomerization, complicating Structure-Activity Relationship (SAR) studies, even though the 1H-indazole tautomer is thermodynamically more stable[3].

MNIA is strategically designed to overcome these limitations:

  • 1-Methyl Substitution: Locks the molecule in the 1H-tautomeric state, ensuring predictable binding orientations.

  • 3-Amino Group: Serves as a critical hydrogen-bond donor, a classic motif for anchoring compounds into the hinge region of kinase domains.

  • 6-Nitro Group: Acts as a strong electron-withdrawing group (EWG) that modulates the electron density of the core. It also provides a versatile synthetic handle; it can be reduced to an amine for subsequent cross-coupling or amide bond formation.

Table 1: Physicochemical Comparison of Indazole Derivatives
CompoundPrimary TargetMW ( g/mol )cLogPPSA (Ų)H-Bond DonorsH-Bond Acceptors
MNIA Undefined (Fragment)192.171.4580.014
Axitinib VEGFR1/2/3386.473.5070.124
Niraparib PARP1/2320.402.5060.523

Data Interpretation: MNIA possesses a low molecular weight and optimal lipophilicity (cLogP < 2), making it an ideal "Rule of 3" compliant fragment for hit-to-lead optimization, whereas Axitinib and Niraparib represent fully optimized, "Rule of 5" compliant clinical candidates.

Mechanistic Pathway: Target Engagement

Indazole derivatives achieve therapeutic efficacy by competitively binding to the active sites of critical enzymes. In the case of kinases (VEGFR), they block the ATP-binding pocket. For PARP enzymes, they bind to the NAD+ pocket, trapping the enzyme on DNA and inducing synthetic lethality in cancer cells.

Pathway Indazole Indazole Scaffold (MNIA, Axitinib, Niraparib) VEGFR VEGFR / Kinase Domain (Hinge Region Binding) Indazole->VEGFR Axitinib / MNIA PARP PARP1 / 2 Enzyme (NAD+ Pocket Binding) Indazole->PARP Niraparib / MNIA Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis Blocks Signaling DNA_Repair Inhibition of DNA Repair PARP->DNA_Repair Blocks PARylation

Indazole derivatives targeting VEGFR and PARP pathways to induce tumor suppression.

Experimental Workflows: Self-Validating Protocols

To objectively benchmark MNIA against Axitinib and Niraparib, we must deploy assay systems that account for the unique chemical properties of nitro-aromatics.

Workflow Step1 Compound Prep (DMSO Stocks) Step2 Biochemical Assay (TR-FRET) Step1->Step2 Acoustic Dispense Step3 Cellular Screen (CellTiter-Glo) Step2->Step3 Hit Selection Step4 Data Analysis (Z'-factor & IC50) Step3->Step4 Luminescence

High-throughput screening workflow for benchmarking indazole derivatives.

Biochemical Screening: TR-FRET Kinase Assay

Causality for Assay Choice: Nitro-aromatic compounds like MNIA can act as fluorescence quenchers or exhibit auto-fluorescence. Standard fluorescence intensity assays often yield false positives (appearing as artificial enzyme inhibition). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime Europium fluorophore. By delaying the measurement (e.g., 100 µs after excitation), short-lived background interference from MNIA decays completely, ensuring the signal strictly represents target binding.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point dose-response curves of MNIA, Axitinib, and Niraparib in 100% DMSO. Use acoustic liquid handling to dispense 100 nL into a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of His-tagged VEGFR2 or PARP1 enzyme in assay buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Tracer Addition: Add 5 µL of a master mix containing a biotinylated competitive tracer, Europium-anti-His antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Self-Validating Quality Control: Calculate the Z'-factor using DMSO negative controls and no-enzyme positive controls. The assay data is only accepted if the Z'-factor is > 0.6 , proving that the assay window is robust enough to differentiate true hits from assay noise.

Cellular Efficacy: CellTiter-Glo Viability Assay

Causality for Assay Choice: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and efflux pumps. The CellTiter-Glo assay measures intracellular ATP levels as a direct proxy for metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVEC (VEGFR-dependent) or HeLa (PARP-dependent) cells at 2,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with the indazole compounds for 72 hours.

  • Lysis & Detection: Add 20 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence.

Self-Validating Quality Control: Include a "Cell-Free Compound + Reagent" control well . Some small molecules directly inhibit the luciferase enzyme used in the detection reagent. If MNIA reduces luminescence in the cell-free well, it is a false positive for cytotoxicity.

Comparative Performance Data

The following table summarizes expected benchmarking data. As an unoptimized fragment, MNIA demonstrates baseline affinity, whereas the FDA-approved counterparts show optimized nanomolar potency.

Table 2: Biochemical and Cellular Benchmarking Results
CompoundVEGFR2 IC₅₀ (Biochemical)PARP1 IC₅₀ (Biochemical)HUVEC EC₅₀ (Cellular)
MNIA > 10,000 nM> 10,000 nM> 50 µM
Axitinib 0.2 nM> 10,000 nM1.5 nM
Niraparib > 10,000 nM3.8 nM45 nM

Synthesis & Scalability Considerations

A critical factor in benchmarking a fragment is its synthetic accessibility. Historically, synthesizing highly substituted indazoles required harsh batch conditions using hazardous hydrazine derivatives. However, 1-Methyl-6-nitro-1H-indazol-3-amine has been successfully synthesized using advanced flow reactor methodologies[4]. This continuous-flow approach provides a highly reproducible, safe, and scalable route, enabling rapid generation of multigram quantities for high-throughput screening and downstream derivatization[4].

Sources

Safety & Regulatory Compliance

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